N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluorinated methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with a thiazole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the large-scale synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated methylphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Fluorophenyl)-3-bromo-benzamide
Uniqueness
N-(4-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated methylphenyl moiety enhances its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C19H16FN3O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H16FN3O2S/c1-12-7-8-14(9-16(12)20)21-17(24)10-15-11-26-19(22-15)23-18(25)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
LJHSQWGZDFKULB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
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